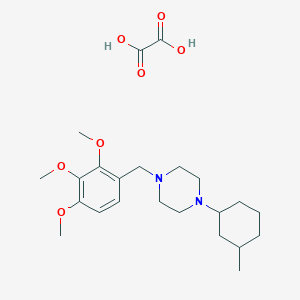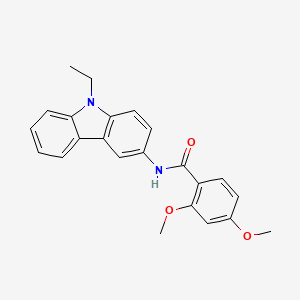![molecular formula C24H30N2O7 B5216055 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The compound acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also acts as a 5-HT1A receptor agonist, which enhances the activity of serotonin by binding to its receptors. This dual mechanism of action leads to an increase in the concentration of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has been shown to increase the levels of serotonin and its metabolites in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and has a low toxicity profile. However, the compound has limitations in terms of its stability, solubility, and bioavailability. These factors need to be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate. One area of research could focus on the development of novel analogs with improved stability, solubility, and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the compound could be studied for its potential use in the treatment of other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 1-(4-methoxyphenoxy)acetyl-4-(3-phenylpropyl)piperazine with oxalic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has shown potential in the treatment of various diseases, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.C2H2O4/c1-26-20-9-11-21(12-10-20)27-18-22(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19;3-1(4)2(5)6/h2-4,6-7,9-12H,5,8,13-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUJNZLWCWSVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)


![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)